Ethyl 2-bromo-2-(5-chloro-2-methoxyphenyl)acetate
Description
Properties
IUPAC Name |
ethyl 2-bromo-2-(5-chloro-2-methoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClO3/c1-3-16-11(14)10(12)8-6-7(13)4-5-9(8)15-2/h4-6,10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFDUOYGZXVRPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=CC(=C1)Cl)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696332 | |
| Record name | Ethyl bromo(5-chloro-2-methoxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1050481-79-2 | |
| Record name | Ethyl bromo(5-chloro-2-methoxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Organic Synthesis
Ethyl 2-bromo-2-(5-chloro-2-methoxyphenyl)acetate serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, leading to the formation of derivatives with enhanced biological activities.
Research indicates that derivatives of this compound exhibit significant biological activity, particularly in:
- Antimicrobial Properties : Studies show that certain derivatives can inhibit the growth of various bacterial strains.
- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation markers through the inhibition of pro-inflammatory cytokines.
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial cell wall synthesis | |
| Anti-inflammatory | Inhibition of COX enzymes |
Medicinal Chemistry
The compound is being explored for its potential as a therapeutic agent. Research focuses on its ability to interact with specific biological targets, which may lead to the development of novel drugs for treating diseases such as cancer and inflammatory disorders.
Material Science
In industry, this compound is utilized in the production of specialty chemicals and advanced materials due to its unique chemical properties.
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of derivatives similar to this compound demonstrated that these compounds can induce apoptosis in cancer cells. For instance, a related compound exhibited an IC50 value of 0.05 μM against MDA468 breast cancer cells, indicating potent anticancer activity.
Case Study 2: Anti-inflammatory Effects
In vitro studies showed that derivatives can significantly reduce inflammation markers. One study reported that treatment with a derivative led to a decrease in TNF-alpha levels by over 50% in activated macrophages.
Mechanism of Action
The mechanism by which Ethyl 2-bromo-2-(5-chloro-2-methoxyphenyl)acetate exerts its effects depends on the specific application. In drug development, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would vary based on the target and the desired therapeutic outcome.
Comparison with Similar Compounds
Structural Analogues: Substituent Effects
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Electron Effects : The 5-chloro-2-methoxyphenyl group in the target compound introduces both electron-withdrawing (Cl) and electron-donating (MeO) effects, creating a polarized aromatic system. This contrasts with analogues like ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate, where dual Cl substituents enhance electrophilicity .
- Reactivity : Bromine at the α-position facilitates nucleophilic substitution (e.g., in Hantzsch thiazole synthesis ) or radical reactions. The methoxy group in the target compound may stabilize intermediates through resonance, a feature absent in fully halogenated analogues.
Physicochemical and Crystallographic Properties
- Crystal Packing: Benzofuran-based analogues exhibit π-π stacking and C–H···O interactions , which stabilize their solid-state structures. The target compound’s methoxy group may enhance such interactions compared to non-polar substituents.
- Solubility : Methoxy groups generally improve solubility in polar solvents, distinguishing the target compound from analogues like ethyl 2-bromo-2-(4-bromophenyl)acetate, which is more lipophilic .
Pharmacological and Industrial Relevance
- Pharmaceutical Intermediates : Brominated esters are precursors to anti-inflammatory agents (e.g., diclofenac derivatives ). The target compound’s chloro and methoxy groups could modulate bioactivity compared to simpler halogenated analogues.
- Material Science : Ethyl 2-bromo-2-(4-bromophenyl)acetate is used in fluorescent probes , whereas the target compound’s substituents may tailor its electronic properties for optoelectronic applications.
Biological Activity
Ethyl 2-bromo-2-(5-chloro-2-methoxyphenyl)acetate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a bromo substituent, a chloro group, and a methoxyphenyl moiety, which contribute to its unique reactivity and biological properties. The molecular formula is .
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that related compounds can inhibit bacterial growth effectively. For instance, derivatives of this compound have been tested against various bacterial strains, demonstrating minimum inhibitory concentrations (MIC) in the range of to μg/mL against Mycobacterium tuberculosis (Mtb) .
2. Anticancer Activity
The compound has also been explored for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including cervical (HeLa), breast (MCF-7), lung (H460), and liver (HepG2) carcinoma cells. The mechanism involves interaction with various molecular targets, including receptors involved in cell signaling pathways .
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within biological systems. The presence of halogen substituents (bromo and chloro) enhances its electrophilicity, allowing it to form covalent bonds with nucleophilic sites in proteins, thereby modulating their activity .
Comparative Analysis with Similar Compounds
A comparative analysis highlights how variations in halogen placement and functional groups can significantly influence the chemical properties and biological activities of similar compounds:
| Compound Name | Structure Features | Biological Activity | Unique Traits |
|---|---|---|---|
| Ethyl 4-bromo-3-(methoxyphenyl)acetate | Bromine at position 4 | Antimicrobial | Different position of bromine affects reactivity |
| 5-Chloro-2-methoxybenzoic acid | Carboxylic acid instead of ester | Anticancer | Acidic nature alters solubility |
| Ethyl 3-bromo-4-(chlorophenyl)acetate | Chlorine at position 4 | Neuroactive | Variation in chlorine position affects receptor interaction |
Case Studies and Research Findings
Case Study: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of related compounds, this compound was tested against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as μg/mL, suggesting strong antimicrobial potential .
Research Findings: Anticancer Mechanisms
In another study focused on its anticancer properties, the compound was shown to induce apoptosis in HeLa cells through the activation of caspase pathways. The IC50 values for cell viability were determined to be approximately μM, indicating promising activity against cervical cancer cells .
Preparation Methods
Starting Materials and Key Intermediates
The synthesis generally begins from 2-bromo-5-chlorophenol or related substituted phenols, which are then converted into the corresponding methoxy derivatives and further functionalized to the target ethyl bromoacetate ester.
- 2-Bromo-5-chlorophenol is a common precursor, which can be methylated to form 2-bromo-5-chloroanisole (methoxy derivative) .
- The introduction of the bromoacetate moiety typically involves halogenation and esterification reactions on the aromatic ring or side chain.
General Preparation Strategy
The preparation of Ethyl 2-bromo-2-(5-chloro-2-methoxyphenyl)acetate can be divided into two main stages:
Detailed Preparation Methods
Synthesis of 2-bromo-5-chloroanisole
This intermediate is prepared by methylation of 2-bromo-5-chlorophenol using methylating agents such as iodomethane in the presence of a base.
| Step | Reagents/Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 2-Bromo-5-chlorophenol, potassium carbonate, tetra-(n-butyl)ammonium iodide (phase transfer catalyst), N,N-dimethylformamide (DMF), 2 h | Methylation of phenol to form methoxy derivative (2-bromo-5-chloroanisole) | 97 |
- The reaction is typically carried out at low temperature initially (around 5°C) and then allowed to warm to room temperature for extended stirring (up to 13 hours) to ensure complete conversion.
- Workup involves extraction with chloroform, washing with acid, water, and brine, drying, and purification by silica gel chromatography.
Introduction of Ethyl Bromoacetate Side Chain
The ethyl bromoacetate moiety is introduced using halogenation and esterification techniques:
- Halogenation: The alpha position of the acetate group is brominated using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine under controlled conditions.
- Esterification: The carboxylic acid intermediate is esterified with ethanol under acidic or catalytic conditions to form the ethyl ester.
A representative procedure involves:
| Step | Reagents/Conditions | Description | Notes |
|---|---|---|---|
| 1 | 5-Chloro-2-methoxyphenylacetic acid, brominating agent (e.g., NBS), solvent (e.g., CCl4 or chloroform), light or heat | Alpha-bromination of phenylacetic acid derivative | Controlled to avoid overbromination |
| 2 | Ethanol, acid catalyst (e.g., sulfuric acid), reflux | Esterification of bromo-substituted acid to ethyl ester | Typical Fischer esterification |
- The bromination is performed carefully to selectively brominate the alpha carbon adjacent to the carboxyl group without affecting the aromatic ring.
- The esterification step converts the acid to the ethyl ester, completing the synthesis of this compound.
Representative Synthetic Route Summary
| Stage | Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1. Methylation | Nucleophilic substitution | 2-Bromo-5-chlorophenol, iodomethane, K2CO3, DMF | 2-Bromo-5-chloroanisole (methoxy derivative) |
| 2. Alpha-bromination | Halogenation | 5-Chloro-2-methoxyphenylacetic acid, NBS, solvent | Alpha-bromo acid intermediate |
| 3. Esterification | Fischer esterification | Ethanol, acid catalyst, reflux | This compound |
Industrial and Scale-Up Considerations
- The methylation step is efficient with high yield (~97%) and scalable using phase transfer catalysis.
- Bromination requires careful control to avoid polybromination or aromatic ring substitution.
- Esterification is a well-established industrial process, often optimized for solvent recovery and catalyst reuse.
- Purification is typically achieved by silica gel chromatography or crystallization depending on scale.
Research Findings and Optimization Notes
- The use of tetra-(n-butyl)ammonium iodide as a phase transfer catalyst in methylation improves reaction rate and yield.
- Bromination is preferably conducted under mild conditions to maintain selectivity.
- Alternative brominating agents and solvents have been explored to optimize yield and reduce environmental impact.
- Scale-up processes emphasize reproducibility, cost-effectiveness, and minimizing hazardous waste.
Summary Table of Key Parameters
| Parameter | Typical Condition/Value | Notes |
|---|---|---|
| Methylation temperature | 5°C to room temperature | Low initial temp to control reaction |
| Methylation time | 2 to 13 hours | Extended stirring for completion |
| Bromination agent | NBS or Br2 | Selective alpha-bromination |
| Bromination solvent | CCl4, chloroform, or acetonitrile mixtures | Solvent choice affects selectivity |
| Esterification temperature | Reflux (~78°C for ethanol) | Standard Fischer esterification |
| Yield of methylation step | ~97% | High efficiency reported |
| Overall yield (multi-step) | Varies, typically 60-80% after purification | Depends on purification and scale |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 2-bromo-2-(5-chloro-2-methoxyphenyl)acetate, and what catalysts are typically employed?
- Methodological Answer : The compound can be synthesized via catalytic methods using bismuth(III) triflate [Bi(OTf)₃] or iron(III) chloride hexahydrate (FeCl₃·6H₂O) as catalysts. For example, reactions involving ethyl glyoxylate, bromine sources, and substituted aromatic precursors (e.g., 5-chloro-2-methoxyphenyl derivatives) are refluxed in solvents like methanol or dichloroethane. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through column chromatography .
Q. How is the purity and structure of this compound verified in laboratory settings?
- Methodological Answer : Characterization involves a combination of spectroscopic techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton and carbon environments, with bromine-induced splitting patterns confirming substitution.
- IR Spectroscopy : Functional groups like ester carbonyl (C=O, ~1740 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) are validated.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and isotopic patterns (e.g., bromine’s ¹:¹ isotopic split).
- Elemental Analysis : CHNOS microanalysis ensures empirical formula accuracy .
Q. What solvents and reaction conditions are optimal for synthesizing this compound?
- Methodological Answer : Polar aprotic solvents (e.g., methanol, dichloroethane) are preferred for facilitating nucleophilic substitution at the brominated carbon. Reflux temperatures (70–100°C) and inert atmospheres (N₂/Ar) minimize side reactions like hydrolysis. Catalytic efficiency is pH-sensitive; Bi(OTf)₃ works best in mildly acidic conditions, while FeCl₃ requires neutral to slightly basic media .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize byproduct formation during synthesis?
- Methodological Answer : Key strategies include:
- Catalyst Screening : Compare Bi(OTf)₃ (higher selectivity for aryl bromides) vs. FeCl₃ (cost-effective but prone to over-bromination).
- Solvent Optimization : Use dichloroethane for FeCl₃ to reduce ester hydrolysis, whereas methanol enhances Bi(OTf)₃ activity.
- Stoichiometric Control : Limit bromine sources to 1.1 equivalents to prevent di-bromination.
- Byproduct Analysis : Employ GC-MS or HPLC to identify impurities (e.g., di-brominated analogs) and adjust reaction time/temperature accordingly .
Q. What crystallographic techniques are suitable for resolving structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of ethyl acetate/cyclohexane mixtures. Data collection using Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL software resolves bond angles, torsion angles, and stereoelectronic effects. Hydrogen atoms are placed using riding models, and thermal displacement parameters are refined anisotropically .
Q. How do electronic effects of substituents (e.g., 5-chloro, 2-methoxy) influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing chlorine (para to the acetoxy group) activates the brominated carbon for nucleophilic substitution, while the methoxy group (ortho to chlorine) donates electron density via resonance, stabilizing intermediates. Computational studies (DFT) predict activation barriers for Suzuki-Miyaura couplings, where aryl boronic acids attack the brominated center. Experimental validation involves monitoring coupling efficiency with varying Pd catalysts (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) .
Q. What strategies resolve discrepancies between theoretical and observed spectroscopic data?
- Methodological Answer : Contradictions in NMR/IR data may arise from dynamic effects (e.g., rotamers) or crystal packing. Solutions include:
- Variable-Temperature NMR : Identify slow exchange processes (e.g., ester conformers).
- SC-XRD Cross-Validation : Compare experimental bond lengths/angles with DFT-optimized structures.
- Deuterated Solvent Trials : Eliminate solvent-induced shifts in ¹H NMR.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex spectra .
Q. How can synthetic byproducts be repurposed for derivative synthesis?
- Methodological Answer : For example, di-brominated byproducts (e.g., ethyl 2,2-dibromo analogs) can undergo phosphonylation via Arbuzov reactions. Heating with triethyl phosphite (P(OEt)₃) replaces bromine with diethoxyphosphoryl groups, yielding α-phosphonated esters useful in Horner-Wadsworth-Emmons olefination. Purification via short-path distillation ensures high yields (>95%) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
